2-(1-Piperazinyl)benzyl alcohol

Description

BenchChem offers high-quality 2-(1-Piperazinyl)benzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Piperazinyl)benzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

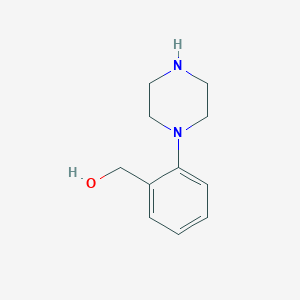

Structure

3D Structure

Properties

IUPAC Name |

(2-piperazin-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-9-10-3-1-2-4-11(10)13-7-5-12-6-8-13/h1-4,12,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQWOCMZRVUREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622297 | |

| Record name | [2-(Piperazin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321909-01-7 | |

| Record name | [2-(Piperazin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1-Piperazinyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of 2-(1-piperazinyl)benzyl alcohol, a valuable building block in medicinal chemistry. The piperazine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to modulate physicochemical properties and interact with various biological targets. This document offers a detailed, practical approach to the preparation and analysis of this specific derivative, grounded in established chemical principles and supported by spectroscopic data.

Introduction to 2-(1-Piperazinyl)benzyl Alcohol

2-(1-Piperazinyl)benzyl alcohol, with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol , incorporates a piperazine ring attached to a benzyl alcohol moiety at the ortho position. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide range of pharmacologically active compounds. The presence of a secondary amine in the piperazine ring allows for further functionalization, while the hydroxyl group of the benzyl alcohol can be involved in various chemical transformations.

Synthesis of 2-(1-Piperazinyl)benzyl Alcohol

Proposed Synthetic Pathway: Reductive Amination

The proposed synthesis involves the reaction of 2-hydroxybenzaldehyde with piperazine in the presence of a suitable reducing agent. The reaction proceeds in two main steps: the formation of an iminium ion intermediate, followed by its reduction to the desired amine.

Caption: Proposed synthetic route for 2-(1-piperazinyl)benzyl alcohol via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a well-reasoned approach based on standard laboratory practices for reductive amination reactions.[3]

Materials:

-

2-Hydroxybenzaldehyde

-

Piperazine (anhydrous)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for column chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxybenzaldehyde (1.0 eq) and anhydrous piperazine (1.2 eq).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to the flask to dissolve the reactants.

-

Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic, so it is advisable to cool the flask in an ice bath if necessary.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from a few hours to overnight.

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 2-(1-piperazinyl)benzyl alcohol.

Causality Behind Experimental Choices:

-

Excess Piperazine: Using a slight excess of piperazine helps to drive the iminium ion formation to completion and can minimize side reactions of the aldehyde.

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial as the iminium ion intermediate is susceptible to hydrolysis, which would lead to the starting materials. Sodium triacetoxyborohydride is also moisture-sensitive.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is particularly well-suited for reductive aminations as it is mild enough not to reduce the starting aldehyde and is selective for the iminium ion.[4]

-

Aqueous Work-up with Bicarbonate: The bicarbonate solution is used to neutralize any remaining acidic species and to quench the excess reducing agent.

-

Column Chromatography: Due to the polar nature of the product, silica gel chromatography is an effective method for purification. The basicity of the piperazine moiety may cause tailing on the column; this can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.

Characterization of 2-(1-Piperazinyl)benzyl Alcohol

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Caption: Workflow for the characterization of 2-(1-piperazinyl)benzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Aromatic protons 7.0 - 7.5 Multiplet 4H -CH₂-OH ~4.7 Singlet 2H Piperazine -CH₂- (adjacent to N-aryl) ~3.0 - 3.2 Triplet 4H Piperazine -CH₂- (adjacent to NH) ~2.8 - 3.0 Triplet 4H -OH Variable, broad Singlet 1H -NH Variable, broad Singlet 1H -

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule.

Carbon Environment Predicted Chemical Shift (δ, ppm) Aromatic C (quaternary, attached to piperazine) 150 - 155 Aromatic C (quaternary, attached to CH₂OH) 138 - 142 Aromatic CH 115 - 130 -CH₂-OH 60 - 65 Piperazine -CH₂- (adjacent to N-aryl) 50 - 55 Piperazine -CH₂- (adjacent to NH) 45 - 50

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-(1-piperazinyl)benzyl alcohol (MW = 192.26), the following might be observed in an electron ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 192.

-

Key Fragmentation Patterns:

-

Loss of a hydroxyl radical (-OH) to give a fragment at m/z = 175.

-

Cleavage of the C-C bond between the aromatic ring and the CH₂OH group, potentially leading to a fragment corresponding to the piperazinyl-phenyl cation.

-

Fragmentation of the piperazine ring, a common pathway for piperazine-containing compounds.[5]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| O-H (alcohol) | 3200 - 3600 | Broad |

| N-H (secondary amine) | 3300 - 3500 | Medium, sharp |

| C-H (aromatic) | 3000 - 3100 | Sharp |

| C-H (aliphatic) | 2850 - 3000 | Medium to strong |

| C=C (aromatic) | 1450 - 1600 | Medium |

| C-O (alcohol) | 1000 - 1260 | Strong |

| C-N (amine) | 1020 - 1250 | Medium |

Melting Point

The melting point of a pure solid compound is a sharp, well-defined range. While no specific melting point is reported in the literature, a sharp melting range for the synthesized product would be an indicator of its purity. A related compound, 2-(4-Methyl-piperazin-1-yl)-1-phenyl-ethanol, has a reported melting point of 96-97 °C, suggesting that the title compound will also be a solid at room temperature.[6]

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of 2-(1-piperazinyl)benzyl alcohol. The proposed reductive amination pathway offers a reliable and scalable method for its preparation. The detailed characterization protocols, including predicted spectroscopic data, will enable researchers to confidently verify the structure and purity of the synthesized compound. As a versatile building block, 2-(1-piperazinyl)benzyl alcohol holds significant potential for the development of novel therapeutic agents, and this guide serves as a valuable resource for scientists working in this exciting field.

References

- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (2025). BenchChem.

-

c6cy02413k1.pdf - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

2-(4-Methyl-piperazin-1-yl)-1-phenyl-ethanol supplier - Exclusive Chemistry Ltd. (2024, April 29). Retrieved from [Link]

-

Intramolecular reductive amination for the preparation of piperazines.⁷¹ - ResearchGate. (n.d.). Retrieved from [Link]

-

Cas 321909-01-7,2-(1-Piperazinyl)benzyl alcohol | lookchem. (n.d.). Retrieved from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). (n.d.). Retrieved from [Link]

-

Ch13 - Mass Spectroscopy - University of Calgary. (n.d.). Retrieved from [Link]

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013, August 2). Retrieved from [Link]

- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.).

-

Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(1-piperazinyl)benzyl alcohol

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 2-(1-piperazinyl)benzyl alcohol (CAS No. 321909-01-7), a molecule of significant interest in medicinal chemistry and drug development. For researchers, scientists, and professionals in pharmaceutical development, a thorough understanding of a compound's physicochemical profile is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document synthesizes known data with established, field-proven experimental methodologies for the determination of key parameters, including melting point, solubility, acid dissociation constants (pKa), and lipophilicity (logP/logD). In the absence of extensive experimental data for this specific molecule, this guide emphasizes not only the theoretical importance of these properties but also provides robust, step-by-step protocols for their empirical determination. Furthermore, it addresses the role of modern computational tools in predicting these properties, offering a comprehensive framework for the evaluation of 2-(1-piperazinyl)benzyl alcohol and analogous compounds in a research and development setting.

Introduction and Molecular Overview

2-(1-piperazinyl)benzyl alcohol is a bifunctional organic molecule incorporating a piperazine ring and a benzyl alcohol moiety. The piperazine heterocycle is a common scaffold in medicinal chemistry, known for its ability to impart desirable properties such as aqueous solubility and the capacity to interact with various biological targets through its two nitrogen atoms. The benzyl alcohol group provides a site for further chemical modification and contributes to the molecule's overall polarity and hydrogen bonding potential. The interplay of these two functional groups dictates the compound's physicochemical characteristics, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. This guide serves to elucidate these critical properties.

Summary of Physicochemical Data

While comprehensive experimental data for 2-(1-piperazinyl)benzyl alcohol is not extensively documented in publicly available literature, a compilation of known and calculated values is presented below. This table serves as a foundational reference, with subsequent sections detailing the methodologies for empirically verifying or determining the unavailable parameters.

| Property | Value | Source / Method |

| CAS Number | 321909-01-7 | Chemical Catalogs |

| Molecular Formula | C₁₁H₁₆N₂O | [1] |

| Molecular Weight | 192.26 g/mol | [1] |

| Boiling Point | 374.8 °C at 760 mmHg | Calculated[1] |

| Flash Point | 180.4 °C | Calculated[1] |

| Density | 1.120 g/cm³ | Calculated[1] |

| Refractive Index | 1.569 | Calculated[1] |

| Melting Point | Not Available | To be Determined |

| Aqueous Solubility | Not Available | To be Determined |

| pKa | Not Available | To be Determined |

| logP (Octanol/Water) | Not Available | To be Determined |

Melting Point: A Key Indicator of Purity and Stability

The melting point of a solid crystalline compound is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice.[2] A sharp melting point range (typically 0.5-1.0°C) is indicative of a high degree of purity, whereas impurities will lead to a depression and broadening of the melting range. For drug development professionals, the melting point influences formulation strategies, stability, and manufacturing processes.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard and reliable technique for determining the melting point of a solid organic compound.[3]

Methodology:

-

Sample Preparation: A small amount of dry 2-(1-piperazinyl)benzyl alcohol is finely powdered. The open end of a glass capillary tube is pressed into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[4]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[4]

-

Approximate Determination: A rapid heating rate (e.g., 10-20°C per minute) is initially used to determine an approximate melting range. This provides a target for a more accurate measurement.[5]

-

Accurate Determination: A fresh sample is prepared and the apparatus is allowed to cool. The sample is then heated to a temperature approximately 10-15°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[2]

Causality and Self-Validation: The slow heating rate during the accurate determination is critical to ensure that the sample and the thermometer are in thermal equilibrium, providing an accurate reading.[3] Performing the measurement in duplicate or triplicate until consistent values are obtained serves as a self-validating system, ensuring the reproducibility of the result.

Caption: Workflow for Capillary Melting Point Determination.

Computational Prediction of Melting Point

In the absence of an experimental sample, computational models can offer an estimate of the melting point. These models often use quantitative structure-property relationship (QSPR) approaches, correlating structural descriptors (e.g., molecular weight, symmetry, intermolecular interactions) with experimental melting point data from large datasets.[] While these predictions are valuable for initial screening, they are not a substitute for empirical measurement.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to inadequate therapeutic efficacy.[7] The solubility of 2-(1-piperazinyl)benzyl alcohol is expected to be pH-dependent due to the ionizable piperazine moiety.

Experimental Protocol: Saturation Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[7][8]

Methodology:

-

Medium Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate gastrointestinal conditions.[8]

-

Sample Addition: Add an excess amount of 2-(1-piperazinyl)benzyl alcohol to a known volume of each buffer in separate, sealed flasks. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.[7]

-

Equilibration: The flasks are agitated in a temperature-controlled shaker bath (typically at 37°C to mimic physiological temperature) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[8] The system is at equilibrium when successive measurements of the solute concentration are constant.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution via centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Verification: The pH of the saturated solution should be measured at the end of the experiment to confirm it has not shifted significantly.[7]

Causality and Self-Validation: Using an excess of the solid material ensures that the resulting solution is truly saturated, representing the thermodynamic solubility limit. The use of a validated, specific analytical method like HPLC ensures that only the compound of interest is being quantified, excluding any potential degradants or impurities.

Caption: Workflow for Shake-Flask Solubility Determination.

Computational Prediction of Solubility

Various cheminformatics tools can predict aqueous solubility (logS). These predictions are based on factors like logP, molecular weight, and the number of hydrogen bond donors and acceptors.[9] While useful for high-throughput screening of virtual libraries, these computational methods provide estimates that should be confirmed experimentally for lead candidates.[9][10]

Acid Dissociation Constant (pKa): The Key to Ionization State

The pKa value defines the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[11] For 2-(1-piperazinyl)benzyl alcohol, the two nitrogen atoms of the piperazine ring are basic and will be protonated at different pH values. The pKa values are critical because the ionization state affects solubility, permeability across biological membranes, and binding to the target receptor.[12]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[13][14]

Methodology:

-

System Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).[12]

-

Sample Preparation: Dissolve an accurately weighed amount of 2-(1-piperazinyl)benzyl alcohol in a solvent, typically water or a water/co-solvent mixture if solubility is low. A background electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[15] The solution should be purged with nitrogen to remove dissolved CO₂.[15]

-

Titration: The solution is stirred, and a calibrated pH electrode is immersed. The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the midpoints of the buffer regions or the points of inflection in the derivative of the titration curve.[12] Since piperazine has two basic centers, two equivalence points and two corresponding pKa values are expected.

Causality and Self-Validation: The use of a calibrated pH meter and standardized titrant ensures the accuracy of the fundamental measurements. Maintaining a constant ionic strength minimizes activity coefficient variations. The characteristic sigmoidal shape of the titration curve itself validates the acid-base behavior of the analyte, with the inflection points providing a direct experimental readout of the pKa values.

Caption: Workflow for Potentiometric pKa Determination.

Computational Prediction of pKa

Computational pKa prediction has become a valuable tool in drug discovery. Algorithms utilize various methods, from empirical fragment-based approaches to more rigorous quantum mechanical calculations, to estimate the pKa of different functional groups within a molecule.[16][17] These tools can rapidly screen large numbers of compounds, prioritizing those with predicted pKa values in a desirable range for further experimental investigation.[10]

Lipophilicity (logP/logD): Measuring Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor in its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[18] For ionizable compounds like 2-(1-piperazinyl)benzyl alcohol, the distribution coefficient (logD) is used, which is the logP of the compound at a specific pH, accounting for all ionic and neutral species.[19]

Experimental Protocol: Shake-Flask Method for logD Determination

This classic method directly measures the partitioning of a compound between two immiscible phases and remains the benchmark for lipophilicity determination.[19][20]

Methodology:

-

Phase Pre-saturation: n-Octanol is saturated with the aqueous buffer (e.g., phosphate buffer at pH 7.4 to simulate physiological conditions), and the buffer is saturated with n-octanol by shaking them together for 24 hours, followed by separation. This ensures the two phases are in equilibrium before the experiment begins.[21]

-

Sample Preparation: A stock solution of 2-(1-piperazinyl)benzyl alcohol is prepared. A small aliquot is added to a flask containing known volumes of the pre-saturated n-octanol and pre-saturated buffer.

-

Equilibration: The flask is sealed and shaken vigorously until partitioning equilibrium is reached (typically for several hours).[22]

-

Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation can be used to accelerate this process and ensure a clean separation.[22]

-

Quantification: A precise volume is carefully removed from each phase. The concentration of the compound in both the aqueous and the n-octanol layers is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The logD is calculated using the formula: logD = log ( [Concentration in Octanol] / [Concentration in Aqueous] )

Causality and Self-Validation: Pre-saturating the solvents is a critical step to prevent volume changes during the experiment, which would affect the final concentration measurements. Analyzing the concentration in both phases allows for a mass balance calculation, which serves as an internal quality control to validate the accuracy of the measurement.

Caption: Workflow for Shake-Flask logD Determination.

Computational Prediction of logP/logD

A wide array of software is available to calculate logP (often denoted as cLogP for calculated). These programs typically use fragment-based or atom-based contribution methods.[17] LogD can then be calculated from the logP and the predicted pKa values. These in silico methods are invaluable in the early stages of drug discovery for filtering large compound libraries and prioritizing candidates for synthesis and experimental testing.[23]

Conclusion

The physicochemical properties of 2-(1-piperazinyl)benzyl alcohol are integral to its potential as a therapeutic agent. While some basic data can be calculated, a full characterization requires empirical determination of its melting point, aqueous solubility, pKa, and lipophilicity. The protocols detailed in this guide represent robust, validated methods for obtaining this critical information. By integrating these experimental techniques with modern computational predictions, researchers and drug development professionals can build a comprehensive profile of this molecule, enabling informed decisions in the optimization of lead compounds and the development of effective drug delivery systems. This structured approach, grounded in scientific integrity, provides the necessary framework for advancing compounds like 2-(1-piperazinyl)benzyl alcohol from the laboratory to clinical application.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

LookChem. (n.d.). Cas 321909-01-7, 2-(1-Piperazinyl)benzyl alcohol. Retrieved from [Link]

-

protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]

-

SlidePlayer. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

IEEE Xplore. (n.d.). 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

ProQuest. (n.d.). Advancing Physicochemical Property Predictions in Computational Drug Discovery. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

University of the Sciences. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

-

JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

Chemicalize. (n.d.). Calculations - Instant Cheminformatics Solutions. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Macedonian Pharmaceutical Bulletin. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Retrieved from [Link]

-

PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

-

Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

-

ChemAxon. (n.d.). Calculator Plugins (logP logD pKa etc...). Retrieved from [Link]

Sources

- 1. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 2. pennwest.edu [pennwest.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. who.int [who.int]

- 9. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 10. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 11. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. pKa Prediction | Rowan [rowansci.com]

- 17. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 23. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

An In-Depth Technical Guide to 2-(1-Piperazinyl)benzyl Alcohol (CAS: 321909-01-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(1-piperazinyl)benzyl alcohol, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. Drawing from available data and established chemical principles, this document will cover its physicochemical properties, plausible synthetic routes, spectral characteristics, and prospective applications.

Molecular Profile and Physicochemical Properties

2-(1-Piperazinyl)benzyl alcohol is a bifunctional molecule incorporating a piperazine ring and a benzyl alcohol moiety. This unique combination of a secondary amine and a primary alcohol on a benzene scaffold makes it a versatile building block in organic synthesis. The piperazine ring, a common pharmacophore, can significantly influence the pharmacokinetic properties of a molecule, while the benzyl alcohol group offers a reactive site for various chemical transformations.[1]

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 321909-01-7 | N/A |

| Molecular Formula | C₁₁H₁₆N₂O | [2] |

| Molecular Weight | 192.26 g/mol | [2] |

| Boiling Point | 374.8 °C at 760 mmHg | N/A |

| Flash Point | 180.4 °C | N/A |

| Density | 1.120 g/cm³ | N/A |

| Refractive Index | 1.569 | N/A |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: A Two-Step Approach

A logical synthetic route would involve the initial reaction of 2-bromobenzaldehyde with piperazine, followed by the reduction of the aldehyde functionality to the corresponding alcohol.

Figure 1: Proposed two-step synthesis of 2-(1-piperazinyl)benzyl alcohol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(1-Piperazinyl)benzaldehyde via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method is well-suited for the coupling of an aryl halide with an amine.

-

Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with 2-bromobenzaldehyde (1 equivalent), piperazine (1.5-2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 2-3 equivalents).

-

Solvent: Anhydrous toluene or dioxane is added as the solvent.

-

Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-(1-piperazinyl)benzaldehyde.

Step 2: Reduction of 2-(1-Piperazinyl)benzaldehyde to 2-(1-Piperazinyl)benzyl alcohol

The reduction of the aldehyde to the primary alcohol can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

-

Reaction Setup: 2-(1-Piperazinyl)benzaldehyde (1 equivalent) is dissolved in a suitable protic solvent, such as methanol or ethanol.

-

Reduction: The solution is cooled in an ice bath (0 °C), and sodium borohydride (1.1-1.5 equivalents) is added portion-wise.

-

Reaction Conditions: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours. Reaction progress is monitored by TLC.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 2-(1-piperazinyl)benzyl alcohol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectral Characterization (Predicted)

While experimental spectra for 2-(1-piperazinyl)benzyl alcohol are not publicly available, its spectral properties can be reliably predicted based on its structure and data from closely related compounds, such as [2-(4-methyl-1-piperazinyl)phenyl]methanol.[4]

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (δ 7.0-7.5 ppm): A complex multiplet corresponding to the four protons on the benzene ring.

-

Benzylic Protons (-CH₂OH, δ ~4.6 ppm): A singlet integrating to two protons.

-

Piperazine Protons (Ar-N-CH₂, δ ~3.0-3.2 ppm): A triplet or multiplet integrating to four protons, corresponding to the methylene groups adjacent to the benzene ring.

-

Piperazine Protons (-NH-CH₂, δ ~2.8-3.0 ppm): A triplet or multiplet integrating to four protons, corresponding to the methylene groups adjacent to the secondary amine.

-

Alcohol Proton (-OH, variable): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Amine Proton (-NH, variable): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons (δ ~120-140 ppm): Six signals corresponding to the carbons of the benzene ring. The carbon attached to the piperazine nitrogen will be shifted downfield.

-

Benzylic Carbon (-CH₂OH, δ ~65 ppm): A signal for the carbon of the hydroxymethyl group.

-

Piperazine Carbons (Ar-N-CH₂, δ ~50-55 ppm): A signal for the carbons of the piperazine ring attached to the aromatic ring.

-

Piperazine Carbons (-NH-CH₂, δ ~45-50 ppm): A signal for the carbons of the piperazine ring adjacent to the secondary amine.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 192.

-

Key Fragmentation Patterns:

-

Loss of a hydroxyl radical (•OH) to give a fragment at m/z = 175.

-

Loss of the hydroxymethyl group (•CH₂OH) to give a fragment at m/z = 161.

-

Cleavage of the piperazine ring, leading to various smaller fragments.

-

Reactivity and Potential Applications

The chemical reactivity of 2-(1-piperazinyl)benzyl alcohol is dictated by its three primary functional groups: the secondary amine of the piperazine ring, the primary alcohol, and the aromatic ring.

Sources

An In-Depth Technical Guide to 2-(1-Piperazinyl)benzyl Alcohol: Structure, Synthesis, and Potential Applications

Abstract: This technical guide provides a comprehensive overview of 2-(1-piperazinyl)benzyl alcohol, a heterocyclic compound featuring a benzyl alcohol core directly linked at the ortho position to a piperazine moiety. While specific literature on this exact molecule is sparse, its structural components are of significant interest in medicinal chemistry. This document elucidates the molecule's structure, predicts its physicochemical and spectroscopic properties based on established chemical principles, and outlines a robust, logical synthetic pathway. Furthermore, it delves into the well-documented importance of the arylpiperazine and benzyl alcohol scaffolds in drug discovery, contextualizing the potential therapeutic applications for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in evaluating its potential as a drug candidate or chemical intermediate.

Chemical Structure and Formula

2-(1-Piperazinyl)benzyl alcohol is composed of a benzene ring substituted with a hydroxymethyl group (-CH₂OH) and a piperazin-1-yl group at adjacent (ortho) positions. This arrangement allows for potential intramolecular interactions that can influence its conformation and reactivity.

-

Molecular Formula: C₁₁H₁₆N₂O

-

Molecular Weight: 192.26 g/mol

-

Key Structural Features:

-

Aromatic Core: A benzene ring providing a rigid scaffold.

-

Primary Alcohol: A benzyl alcohol group, which can act as a hydrogen bond donor and acceptor.

-

Piperazine Ring: A cyclic diamine containing two nitrogen atoms. The secondary amine (NH) is a key site for further functionalization and acts as a basic center, while the tertiary amine links the ring to the aromatic core.

-

Caption: 2D structure of 2-(1-piperazinyl)benzyl alcohol.

Nomenclature and Identifiers

-

Systematic IUPAC Name: (2-(Piperazin-1-yl)phenyl)methanol

-

Other Names: 2-(1-Piperazinyl)benzyl alcohol

-

CAS Number: While a specific CAS number for this exact ortho-isomer is not readily found in major databases, a closely related structural isomer, [2-(piperazin-1-ylmethyl)phenyl]methanol, is assigned CAS RN 103213-33-0. Researchers should exercise caution and verify the identity of any commercial samples.

Predicted Physicochemical Properties

The following properties are calculated based on the chemical structure and are crucial for predicting the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 192.26 g/mol | Complies with Lipinski's Rule of Five (<500), favoring oral bioavailability. |

| LogP (Octanol/Water) | 1.35 | Indicates balanced lipophilicity and hydrophilicity, suitable for solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 47.51 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration (<90 Ų). |

| Hydrogen Bond Donors | 2 (from -OH and -NH) | Contributes to aqueous solubility and target binding interactions. |

| Hydrogen Bond Acceptors | 3 (from -OH and two N atoms) | Influences solubility and provides points for molecular recognition. |

| Rotatable Bonds | 2 | Low number suggests conformational rigidity, which can be favorable for binding affinity. |

Synthesis and Characterization

A reliable and scalable synthetic route is paramount for further investigation. The proposed synthesis is based on well-established, high-yielding chemical transformations.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most logical and field-proven approach for synthesizing this molecule is via a nucleophilic aromatic substitution (SNAᵣ) reaction. This strategy leverages an activated aromatic ring and a nucleophilic amine.

Causality Behind Experimental Choices:

-

Starting Material: 2-Fluorobenzaldehyde is chosen because fluorine is an excellent leaving group for SNAᵣ reactions, activated by the electron-withdrawing aldehyde group in the ortho position.

-

Nucleophile: Anhydrous piperazine is used in excess to serve as both the nucleophile and the base to quench the HF generated in situ, driving the reaction to completion and preventing the formation of undesired salts.

-

Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is selected because it effectively solvates the reactants and intermediates without interfering with the nucleophilic attack.

-

Reduction Step: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting the aldehyde to a primary alcohol without affecting the aromatic ring or the piperazine moiety. An alcoholic solvent like methanol is used as it is compatible with NaBH₄ and effectively dissolves the intermediate.

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

This protocol is a self-validating system; successful isolation of the intermediate and final product with the expected characterization data confirms the efficacy of the procedure.

Step 1: Synthesis of 2-(Piperazin-1-yl)benzaldehyde

-

To a solution of 2-fluorobenzaldehyde (1.0 eq) in DMSO (5 mL/mmol), add anhydrous piperazine (3.0 eq).

-

Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of 2-(1-Piperazinyl)benzyl alcohol

-

Dissolve the crude 2-(piperazin-1-yl)benzaldehyde (1.0 eq) from the previous step in methanol (10 mL/mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Quench the reaction by slowly adding water (5 mL).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the resulting aqueous residue with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel, using a gradient elution of dichloromethane/methanol (e.g., 98:2 to 90:10) to afford the pure 2-(1-piperazinyl)benzyl alcohol.

Spectroscopic Analysis

Structural elucidation relies on a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of analogous structures.

| Technique | Predicted Key Signals and Interpretations |

| ¹H NMR | δ 7.2-7.5 ppm (m, 4H): Aromatic protons of the benzene ring.δ 4.7 ppm (s, 2H): Methylene protons of the benzylic alcohol (-CH₂OH).δ 3.0-3.2 ppm (m, 4H): Methylene protons on the piperazine ring adjacent to the NH group.δ 2.8-3.0 ppm (m, 4H): Methylene protons on the piperazine ring adjacent to the benzene ring.δ 2.5 ppm (br s, 1H): Exchangeable proton of the secondary amine (-NH).δ 2.0 ppm (br s, 1H): Exchangeable proton of the alcohol (-OH). |

| ¹³C NMR | δ 145-150 ppm: Aromatic carbon attached to the piperazine nitrogen.δ 120-135 ppm: Remaining aromatic carbons.δ 65 ppm: Benzylic alcohol carbon (-CH₂OH).δ 50-55 ppm: Piperazine carbons adjacent to the benzene ring.δ 45 ppm: Piperazine carbons adjacent to the NH group. |

| IR (Infrared) | 3400-3200 cm⁻¹ (broad): Overlapping O-H and N-H stretching vibrations.3100-3000 cm⁻¹: Aromatic C-H stretching.3000-2800 cm⁻¹: Aliphatic C-H stretching (from CH₂ groups).~1250 cm⁻¹: Aryl C-N stretching.~1050 cm⁻¹: C-O stretching of the primary alcohol. |

| MS (Mass Spec) | m/z 192 [M]⁺: Molecular ion peak.m/z 174 [M-H₂O]⁺: Loss of water from the alcohol.m/z 133: Fragmentation of the piperazine ring.m/z 91: Tropylium ion, characteristic of benzyl groups. |

Relevance in Medicinal Chemistry and Drug Development

The true value of 2-(1-piperazinyl)benzyl alcohol lies in its potential as a molecular scaffold for creating novel therapeutic agents. Both of its constituent moieties are well-regarded pharmacophores.

The Piperazine Moiety: A Privileged Scaffold

The piperazine ring is a ubiquitous feature in modern pharmaceuticals, often referred to as a "privileged scaffold" due to its frequent appearance in bioactive compounds.[1] Its utility stems from several key properties:

-

Physicochemical Modulation: The basic nitrogens of the piperazine ring are typically protonated at physiological pH, which significantly enhances aqueous solubility—a critical factor for drug formulation and distribution.

-

Structural Versatility: The secondary amine provides a convenient handle for introducing a wide variety of substituents, allowing for fine-tuning of a compound's pharmacological profile.[2]

-

Target Interaction: The piperazine core can act as a rigid linker to correctly orient other pharmacophoric groups for optimal interaction with biological targets.[3] It is a key component in drugs targeting CNS receptors, kinases, and various enzymes.

Piperazine derivatives have demonstrated a vast range of biological activities, including antimicrobial, antidepressant, antipsychotic, antihypertensive, and anticancer effects.[1][4]

The Benzyl Alcohol Moiety in Bioactive Molecules

While less common as a core scaffold than piperazine, the benzyl alcohol group is an important functional group in many pharmaceutical compounds.[5] It can serve as a solvent, preservative, and in some cases, an active pharmaceutical ingredient.[6] Its primary roles include:

-

Hydrogen Bonding: The hydroxyl group is an excellent hydrogen bond donor and acceptor, enabling strong interactions with receptor sites.

-

Metabolic Site: It can serve as a site for metabolic transformations, such as oxidation to an aldehyde or benzoic acid, which can be a key part of a drug's metabolism and clearance pathway.

Potential Biological Targets and Therapeutic Applications

The combination of an arylpiperazine structure with a benzyl alcohol suggests potential activity in several therapeutic areas, primarily related to the central nervous system (CNS). Arylpiperazine derivatives are well-known ligands for aminergic G-protein-coupled receptors (GPCRs), including dopamine and serotonin receptors.[3][7] The specific ortho-substitution pattern in 2-(1-piperazinyl)benzyl alcohol could lead to unique conformational constraints that confer selectivity for specific receptor subtypes.

Potential applications for derivatives of this scaffold could include:

-

Antipsychotics and Antidepressants: By targeting dopamine (D₂) and serotonin (5-HT) receptors.

-

Anxiolytics: Through modulation of specific serotonin receptor subtypes.

-

Antihistamines: As seen in drugs like Cyclizine.[4]

-

Antimicrobial Agents: Novel piperazine derivatives are continuously being explored for their antibacterial and antifungal properties.[8][9]

Conclusion and Future Directions

2-(1-Piperazinyl)benzyl alcohol represents a valuable, yet underexplored, chemical entity. Its structure combines two pharmacologically significant motifs, making it a highly attractive starting point for the synthesis of new chemical libraries. This guide provides the foundational knowledge—from molecular properties and a reliable synthetic protocol to a clear rationale for its potential in drug discovery. Future research should focus on the synthesis and biological screening of derivatives, exploring substitutions on both the secondary amine of the piperazine ring and the aromatic core to build a comprehensive Structure-Activity Relationship (SAR) profile. Such studies will be instrumental in unlocking the full therapeutic potential of this promising molecular scaffold.

References

-

Singh, K. et al. (2014). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]

-

Szymański, P. et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available at: [Link]

-

ResearchGate. The composition of the reaction mixture: (a) piperazine reacts with benzyl alcohol. Available at: [Link]

-

PubChem. Benzyl Alcohol. Available at: [Link]

-

Organic Syntheses. 1-BENZYLPIPERAZINE. Available at: [Link]

- Patil, S. et al. (2021). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide(T2288)

-

ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. Available at: [Link]

-

National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]

- Google Patents. Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

- Google Patents. A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.

-

Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. Available at: [Link]

- Foroumadi, A. et al. (2017). Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents. DARU Journal of Pharmaceutical Sciences.

-

PubChem. 2-Phenylpiperazine. Available at: [Link]

-

Semantic Scholar. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Available at: [Link]

-

MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Available at: [Link]

-

MDPI. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Available at: [Link]

-

ResearchGate. Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[7][10]benzoquinone hydrochloride. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available at: [Link]

-

Solubility of Things. 2-Piperazinylethanol. Available at: [Link]

-

LookChem. BENZYL ALCOHOL. Available at: [Link]

- International Journal of Pharmaceutical Sciences.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide(T2288): Biological Screening and Fingerprint Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. manavchem.com [manavchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 10. chemscene.com [chemscene.com]

Foreword: The Art and Science of Scaffold-Based Drug Discovery

An In-Depth Technical Guide to the Discovery of Novel 2-(1-Piperazinyl)benzyl Alcohol Derivatives

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that are capable of binding to multiple biological targets with high affinity. The piperazine ring is a quintessential example of such a scaffold, forming the backbone of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including its basic nature which enhances aqueous solubility and its conformational rigidity, make it an ideal building block for therapeutic agents.[2] When coupled with a benzyl alcohol moiety at the 2-position, the resulting 2-(1-piperazinyl)benzyl alcohol core presents a rich three-dimensional architecture ripe for functionalization and exploration. This guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven narrative on the discovery of novel derivatives from this chemical class. We will move beyond mere protocols to explore the underlying rationale, the self-validating nature of experimental design, and the iterative cycle of synthesis, testing, and optimization that defines modern drug discovery.

Chapter 1: Synthesis of the Core Scaffold and Derivative Libraries

The foundation of any discovery campaign is the robust and flexible synthesis of the core molecule and its analogues. The 2-(1-piperazinyl)benzyl alcohol scaffold lends itself to several reliable synthetic strategies. The choice of route is often dictated by the availability of starting materials and the desired points of diversification for the subsequent library synthesis.

Strategic Analysis of Synthetic Routes

The primary goal is to establish a convergent synthesis that allows for late-stage diversification. This minimizes the number of steps required to generate a wide array of analogues. The most logical and field-proven approach is the coupling of a pre-functionalized benzyl component with a piperazine synthon. Reductive amination stands out as a highly efficient and versatile method for this purpose.[3] This strategy allows for the independent synthesis of various substituted piperazines and substituted 2-formylbenzyl alcohols (or their precursors), which can then be combined to rapidly generate a diverse library of final compounds.

Core Synthesis Workflow Diagram

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-(1-piperazinyl)benzyl alcohol

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility and assessing the stability of 2-(1-piperazinyl)benzyl alcohol, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of these properties in drug development, this document offers researchers, scientists, and formulation experts a detailed framework for characterizing this molecule. We delve into the theoretical underpinnings of solubility and stability, present detailed, step-by-step experimental protocols for their evaluation, and provide illustrative data to guide the interpretation of results. The causality behind experimental choices is explained to empower the reader to adapt these methods to their specific needs. This guide is designed to be a self-validating system, ensuring scientific integrity and reproducibility.

Introduction

2-(1-piperazinyl)benzyl alcohol is a bifunctional organic molecule incorporating a piperazine ring and a benzyl alcohol moiety. This unique structure makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The piperazine group, a common pharmacophore, imparts basicity and can be crucial for receptor binding, while the benzyl alcohol group offers a site for further chemical modification.

The successful transition of a drug candidate from discovery to a viable pharmaceutical product is intrinsically linked to its physicochemical properties, with solubility and stability being paramount. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of the drug.[1] Instability, on the other hand, can result in the loss of potency and the formation of potentially toxic degradation products.[2] Therefore, a thorough understanding and characterization of the solubility and stability of 2-(1-piperazinyl)benzyl alcohol are not merely academic exercises but essential prerequisites for rational drug design and formulation development.

This guide will provide the necessary protocols and theoretical background to empower researchers to comprehensively evaluate these critical attributes.

Physicochemical Properties of 2-(1-piperazinyl)benzyl alcohol

A foundational understanding of the intrinsic properties of 2-(1-piperazinyl)benzyl alcohol is crucial for designing and interpreting solubility and stability studies. The molecule's structure, with its polar alcohol and amine functionalities and its non-polar benzene ring, suggests a nuanced solubility profile.

| Property | Value (Predicted/Reported) | Source |

| Molecular Formula | C₁₁H₁₆N₂O | [3] |

| Molecular Weight | 192.26 g/mol | [3] |

| Appearance | White to off-white solid | |

| Boiling Point | 374.8 °C at 760 mmHg | [3] |

| pKa | (Predicted) ~8.5 (piperazine N-H), ~15 (alcohol O-H) | |

| LogP | (Predicted) ~1.5 | [4] |

Note: Some values are predicted based on the structure and data for analogous compounds, highlighting the need for experimental verification.

Solubility Determination

The solubility of an API in various solvents is a critical parameter that influences its formulation, dissolution, and ultimately, its bioavailability. We will outline the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of 2-(1-piperazinyl)benzyl alcohol.[5]

Rationale for Solvent Selection

The choice of solvents for solubility determination should reflect the potential environments the compound may encounter during its lifecycle, from synthesis and purification to formulation and administration. A diverse set of solvents is chosen to probe the compound's behavior in polar protic, polar aprotic, and non-polar environments.

Experimental Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 2-(1-piperazinyl)benzyl alcohol in various solvents.

Materials:

-

2-(1-piperazinyl)benzyl alcohol (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, Dichloromethane)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Validated HPLC-UV system

Procedure:

-

Preparation: Add an excess amount of solid 2-(1-piperazinyl)benzyl alcohol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]

-

Solvent Addition: Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a predetermined time (typically 24 to 48 hours).[6]

-

Sampling: After equilibration, cease agitation and allow the excess solid to sediment.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.[7]

-

Dilution: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the HPLC method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of 2-(1-piperazinyl)benzyl alcohol.

-

Calculation: Calculate the solubility in mg/mL or µg/mL by accounting for the dilution factor.

Illustrative Solubility Data

The following table presents hypothetical solubility data for 2-(1-piperazinyl)benzyl alcohol in various solvents at 25°C.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Water | Polar Protic | 5.2 |

| 0.1 N HCl | Aqueous Acidic | > 100 |

| PBS (pH 7.4) | Aqueous Buffered | 8.5 |

| Ethanol | Polar Protic | 75.6 |

| Methanol | Polar Protic | 98.2 |

| Acetonitrile | Polar Aprotic | 25.1 |

| Dichloromethane | Non-polar | 15.3 |

Interpretation of Results: The high solubility in acidic conditions is expected due to the protonation of the basic piperazine nitrogen atoms, forming a more soluble salt. The moderate aqueous solubility at neutral pH and higher solubility in polar organic solvents are consistent with the molecule's mixed polarity.

Stability Assessment

Evaluating the stability of 2-(1-piperazinyl)benzyl alcohol is crucial for determining its shelf-life and identifying potential degradation products that could impact its safety and efficacy. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are a systematic way to investigate the inherent stability of a drug substance.[8]

Experimental Workflow: Forced Degradation Study

The following diagram outlines the workflow for a forced degradation study.

Caption: Workflow for a Forced Degradation Study.

Detailed Protocol: Forced Degradation Study

Objective: To investigate the degradation of 2-(1-piperazinyl)benzyl alcohol under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

2-(1-piperazinyl)benzyl alcohol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

Temperature-controlled ovens/baths

-

Photostability chamber

-

Validated stability-indicating HPLC-UV/MS system

Procedure:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and analyze.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C. Withdraw and neutralize samples as in the acid hydrolysis study.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature. Monitor the degradation over time.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) and analyze at various time points.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be protected from light.

Development of a Stability-Indicating HPLC Method

A crucial aspect of a forced degradation study is the use of an analytical method that can separate the parent compound from all potential degradation products.[10]

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Method Validation: The specificity of this method must be demonstrated by showing that the peaks corresponding to the degradation products are well-resolved from the parent peak.

Potential Degradation Pathways

Based on the chemical structure of 2-(1-piperazinyl)benzyl alcohol, several degradation pathways can be anticipated. The benzyl alcohol moiety is susceptible to oxidation to the corresponding benzaldehyde and benzoic acid.[11] The piperazine ring can undergo oxidation and ring-opening reactions.[12]

Caption: Potential Degradation Pathways of 2-(1-piperazinyl)benzyl alcohol.

Illustrative Stability Data

The following table summarizes the hypothetical results of a forced degradation study.

| Stress Condition | Duration | % Degradation | Major Degradants |

| 0.1 N HCl, 60°C | 24 h | < 2% | None observed |

| 0.1 N NaOH, 60°C | 24 h | 8% | 2-(1-piperazinyl)benzoic acid |

| 3% H₂O₂, RT | 8 h | 15% | 2-(1-piperazinyl)benzaldehyde, Ring-opened products |

| 80°C (Solid) | 7 days | < 1% | None observed |

| Photolytic | ICH Q1B | 5% | 2-(1-piperazinyl)benzaldehyde |

Interpretation of Results: The compound shows good stability in acidic and solid-state thermal conditions. It is susceptible to degradation under oxidative and basic conditions, with oxidation of the benzyl alcohol group being a primary degradation pathway. Photolytic stress also leads to oxidation.

Conclusion

This technical guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of 2-(1-piperazinyl)benzyl alcohol. By following the detailed protocols for shake-flask solubility determination and forced degradation studies, researchers can generate the critical data necessary for informed decision-making in the drug development process. The provided illustrative data and potential degradation pathways offer a predictive insight into the behavior of this molecule. A thorough characterization of these fundamental physicochemical properties is an indispensable step towards the successful formulation and development of safe and effective medicines.

References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]

-

BioPharmaSpec, Forced Degradation Studies | ICH Stability Testing. [Link]

-

Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. [Link]

-

ResolveMass Laboratories, Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 138, 105001. [Link]

-

ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?[Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Box, K., & Kloefer, B. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 88-93. [Link]

-

Eide, I., et al. (2021). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 60(22), 8019-8032. [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Eide, I., et al. (2021). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Publications. [Link]

-

Tøffner, I. K., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 226-240. [Link]

-

Rochelle, G. T., et al. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. The University of Texas at Austin. [Link]

-

Urakami, K., et al. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299-1303. [Link]

-

Mitra, S., et al. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Systematic and Applied Microbiology, 28(7), 639-647. [Link]

-

Sharma, G., & Saini, V. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2893. [Link]

-

Tøffner, I. K., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 226-240. [Link]

-

Urakami, K., et al. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & pharmaceutical bulletin, 48(9), 1299-1303. [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development-A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

-

Sankar, P. R., et al. (2015). Stability indicating RP-HPLC method development and validation for the simultaneous determination of aminexil and minoxidil in pharmaceutical dosage form. Annales pharmaceutiques francaises, 73(2), 108-116. [Link]

-

Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 18-25. [Link]

-

Wesołowski, R., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3045. [Link]

-

Solubility of Things. 2-Piperazinylethanol. [Link]

-

Urakami, K., et al. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. Chemical and Pharmaceutical Bulletin, 48(9), 1299-1303. [Link]

-

LookChem. Cas 321909-01-7, 2-(1-Piperazinyl)benzyl alcohol. [Link]

-

Chemical LAND21. BENZYL ALCOHOL. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. lookchem.com [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. ijpsr.com [ijpsr.com]

- 11. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Pharmacology of Piperazine Derivatives

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous structural motif in modern medicinal chemistry.[1][2] Its designation as a "privileged scaffold" stems from its frequent appearance in a wide array of FDA-approved drugs targeting diverse therapeutic areas, including central nervous system disorders, oncology, and infectious diseases.[2][3][4] This guide provides a comprehensive exploration of the pharmacology of piperazine derivatives, delving into the core physicochemical properties that underpin their utility, their complex pharmacodynamics and pharmacokinetics, and the critical experimental workflows employed in their characterization. By synthesizing fundamental principles with field-proven insights, this document aims to serve as an in-depth technical resource for professionals engaged in drug discovery and development.

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry